molecular formula C26H29ClFN5O5 B605385 AM-8191 HCl CAS No. 1417548-17-4

AM-8191 HCl

カタログ番号: B605385
CAS番号: 1417548-17-4
分子量: 545.9964
InChIキー: WDWFTZSOSPERQG-JKLZSTNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research Rationale for the Investigation of AM-8191 HCl as a Representative NBTI

The investigation into this compound was driven by the need for broad-spectrum antibacterial agents with improved properties over earlier NBTIs. nih.gov A significant hurdle in the development of previous NBTIs was off-target activity, particularly the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. nih.govtandfonline.com

This compound was designed to address this issue. The incorporation of a hydroxyl group on the oxabicyclooctane linker was a key modification aimed at reducing hERG activity and improving solubility without significantly compromising its antibacterial potency. nih.gov Research has shown that this strategic alteration successfully attenuated hERG activity by over 30-fold and increased solubility by more than 100-fold compared to its predecessor, AM8085. nih.gov

Overview of this compound's Position within the NBTI Class

This compound stands out within the NBTI class due to its potent, broad-spectrum activity and favorable physicochemical properties. nih.gov It demonstrates a dual-targeting mechanism, inhibiting both Staphylococcus aureus DNA gyrase and topoisomerase IV. nih.govmedchemexpress.com This dual action is a desirable characteristic for antibacterial agents as it can potentially reduce the likelihood of resistance development.

A cocrystal structure of AM-8191 bound to S. aureus DNA gyrase has provided valuable insights into its binding mode, which is similar to that of another NBTI, GSK299423. nih.govrcsb.org This structural information confirms that AM-8191 interacts with the target enzyme in a manner consistent with other members of its class, validating its position as a representative NBTI. nih.gov Its bactericidal nature and efficacy in preclinical models further solidify its importance in the ongoing research and development of new antibiotics. nih.govresearchgate.net

Detailed Research Findings

Antibacterial Spectrum and Potency

This compound exhibits potent activity against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov However, its activity against Pseudomonas aeruginosa is weaker. nih.gov The minimum inhibitory concentration (MIC) of AM-8191 has been reported as 0.02 μg/mL for S. aureus MSSA and 0.06 μg/mL for S. aureus MRSA. medchemexpress.com

Organism MIC (μg/mL)
Staphylococcus aureus (MSSA)0.02 medchemexpress.com
Staphylococcus aureus (MRSA)0.06 medchemexpress.com

This table displays the Minimum Inhibitory Concentration (MIC) of AM-8191 against specific bacterial strains.

Mechanism of Action and Enzyme Inhibition

AM-8191 selectively inhibits bacterial DNA synthesis. nih.govresearchgate.net It achieves this by targeting DNA gyrase and topoisomerase IV. The half-maximal inhibitory concentrations (IC50) against S. aureus gyrase and topoisomerase IV are 1.02 μM and 10.4 μM, respectively. nih.govmedchemexpress.com Unlike fluoroquinolones that typically induce double-stranded DNA breaks, most NBTIs, including AM-8191, are understood to stabilize single-stranded DNA cleavage complexes. nih.govresearchgate.netmdpi.com

Enzyme IC50 (μM)
Staphylococcus aureus DNA gyrase1.02 nih.govmedchemexpress.com
Staphylococcus aureus Topoisomerase IV10.4 nih.govmedchemexpress.com

This table shows the half-maximal inhibitory concentration (IC50) of AM-8191 against key bacterial enzymes.

Physicochemical Properties

A significant advantage of this compound is its excellent solubility. nih.gov The hydrochloride salt form shows high solubility (>50 mg/mL) in various vehicles suitable for intravenous and oral administration. nih.gov Its solubility in phosphate-buffered saline (PBS) is approximately 154 μM at pH 7 and 200 μM at pH 2, a substantial improvement over the earlier compound AM8085. nih.gov

Property Value
Solubility in IV/Oral Vehicles >50 mg/mL nih.gov
PBS Solubility (pH 7) ~154 μM nih.gov
PBS Solubility (pH 2) ~200 μM nih.gov

This table outlines key physicochemical properties of this compound.

特性

CAS番号

1417548-17-4

分子式

C26H29ClFN5O5

分子量

545.9964

IUPAC名

(S)-6-(((1-(2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)amino)methyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one hydrochloride

InChI

InChI=1S/C26H28FN5O5.ClH/c1-35-22-5-3-18-23(32-22)16(17(27)12-28-18)10-20(33)26-8-6-25(7-9-26,14-37-26)29-11-15-2-4-19-24(30-15)31-21(34)13-36-19;/h2-5,12,20,29,33H,6-11,13-14H2,1H3,(H,30,31,34);1H/t20-,25?,26?;/m0./s1

InChIキー

WDWFTZSOSPERQG-JKLZSTNZSA-N

SMILES

O=C1NC2=NC(CNC34COC(CC4)([C@@H](O)CC5=C(F)C=NC6=CC=C(OC)N=C56)CC3)=CC=C2OC1.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AM-8191;  AM 8191;  AM8191.

製品の起源

United States

Molecular Mechanisms of Action of Am-8191 Hcl

Dual-Targeting Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

AM-8191 HCl functions as a dual inhibitor, targeting two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govtocris.com A key advantage of NBTIs like this compound is that they bind to a site distinct from that of fluoroquinolones, a widely used class of antibiotics that also target these enzymes. nih.govnih.gov This different binding mode allows this compound to remain effective against bacteria that have developed resistance to fluoroquinolones. nih.gov

Enzymatic Inhibition Studies of Gyrase Activity by this compound

Research has shown that this compound is a potent inhibitor of DNA gyrase. nih.gov In enzymatic assays, this compound demonstrated significant inhibitory activity against Staphylococcus aureus gyrase. nih.gov The concentration of this compound required to inhibit 50% of the S. aureus gyrase activity (IC₅₀) was determined to be 1.02 μM. nih.gov Further studies have indicated that AM-8191 also exhibits potent activity against E. coli gyrase. nih.gov

Table 1: Inhibition of Bacterial Topoisomerases by this compound

Enzyme Organism IC₅₀ (μM)
DNA Gyrase Staphylococcus aureus 1.02 nih.gov
DNA Gyrase Escherichia coli <1.0 nih.gov
Topoisomerase IV Staphylococcus aureus 10.4 nih.gov

Enzymatic Inhibition Studies of Topoisomerase IV Activity by this compound

In addition to its effects on DNA gyrase, this compound also inhibits topoisomerase IV. The IC₅₀ value for the inhibition of Staphylococcus aureus topoisomerase IV was found to be 10.4 μM. nih.gov Interestingly, this compound showed more potent activity against E. coli topoisomerase IV, with an IC₅₀ of 0.5 μM. nih.gov This demonstrates a degree of selectivity in its inhibitory action against topoisomerase IV from different bacterial species.

Selective Inhibition of Bacterial Macromolecular Synthesis

The inhibitory action of this compound on DNA gyrase and topoisomerase IV directly impacts bacterial DNA synthesis. nih.gov

Differential Inhibition Profiles Across DNA, RNA, Protein, Cell Wall, and Lipid Synthesis Pathways

Macromolecular labeling studies have confirmed that this compound selectively inhibits DNA synthesis. nih.gov A related oxabicyclooctane-linked NBTI, AM-8085, which shares a similar core structure, was shown to specifically inhibit the incorporation of radiolabeled precursors into DNA, while having minimal effect on the synthesis of RNA, protein, cell wall components, and lipids. nih.gov This selective inhibition of DNA synthesis is a direct consequence of the compound's primary mechanism of action against bacterial topoisomerases. nih.gov Another compound from the same class, AM-8722, also demonstrated selective inhibition of DNA synthesis, with an IC₅₀ of 1.10 µg/ml, while the IC₅₀ values for RNA, protein, cell wall, and lipid synthesis were all greater than 3 µg/ml. asm.org

Characterization of this compound's Binding Interactions with Bacterial Topoisomerases

Understanding the precise binding interactions between this compound and its target enzymes is crucial for elucidating its mechanism of action at a molecular level.

Structural Elucidation of this compound-Enzyme-DNA Complexes

A co-crystal structure of AM-8191 bound to a S. aureus DNA-gyrase complex has been successfully obtained at a resolution of 2.7 Å. nih.gov This structural data reveals that the binding mode of AM-8191 is similar to that of another NBTI, GSK299423. nih.gov The structure shows that the 1,5-naphthyridine ring of AM-8191 binds between the central base pairs of the stretched DNA through van der Waals interactions. nih.gov The pyridoxazine moiety penetrates a hydrophobic pocket formed between the two gyrase A subunits. nih.gov A critical interaction is observed between the Asp83 residue of gyrase A and the basic amine at position-7 of the linker in AM-8191. nih.gov This detailed structural information provides a clear picture of how this compound docks into its target and disrupts its function.

Cocrystal Structure Analysis (e.g., Staphylococcus aureus DNA Gyrase Complex)

A 2.7 Å resolution cocrystal structure of this compound bound to a Staphylococcus aureus DNA-gyrase complex provides critical insights into its binding mode. nih.gov The structure reveals that this compound situates itself at the interface of the GyrA and GyrB subunits and the cleaved DNA. nih.gov Specifically, the 1,5-naphthyridine (LHS) ring of this compound intercalates between the central base pairs of the stretched DNA, engaging in van der Waals interactions. nih.gov Meanwhile, the pyridoxazine (RHS) moiety penetrates a hydrophobic pocket formed between the two GyrA subunits at the lower part of the complex. nih.gov This binding orientation is similar to that observed for another NBTI, GSK299423. nih.govnih.gov

The GyrA subunits are depicted in green and the GyrB subunits in cyan in the crystal structure. AM-8191 is shown in yellow, and the DNA duplex is in magenta. nih.gov An accompanying electron density map confirms the position of AM-8191 within the complex. nih.gov

Identification of Key Amino Acid Residues in the Binding Site (e.g., Asp83)

A crucial interaction for the binding of this compound is the contact between the basic amine at position-7 of its linker and the amino acid residue Asp83 of the GyrA subunit. nih.govnih.govacs.orgresearchgate.net This interaction with Asp83, a key residue within the binding pocket, is a defining characteristic of this class of inhibitors. nih.govnih.gov The binding of AM-8191 can induce a repositioning of the Asp83 side chain, allowing for the formation of a new hydrogen bond with an NH group on the inhibitor, an interaction that appears significant for the binding of NBTIs with this feature. researchgate.net

Analysis of Conformational Changes Induced by this compound Binding

The binding of inhibitors to DNA gyrase can induce significant conformational changes. nih.gov While specific studies detailing the precise conformational shifts induced solely by this compound are not extensively available, the binding of related NBTIs and quinolones provides a framework for understanding these changes. The binding of NBTIs to a newly identified pocket at the dimer interface of the DNA-protein complex is a key feature. researchgate.net This interaction stabilizes the enzyme-DNA complex. pathway.md For instance, the binding of quinolones to the enzyme-DNA complex is known to induce a conformational change that protects the C-terminal 47-kDa domain of the GyrB protein from proteolytic cleavage. nih.gov ATP hydrolysis, a critical step in the gyrase catalytic cycle, also leads to substantial rigid-body motion and domain rearrangements within the GyrB subunit. plos.org It is plausible that this compound, by binding to the gyrase-DNA complex, also influences these dynamic structural rearrangements that are essential for enzyme function. plos.orgmdpi.comnih.gov

Contrasting Binding Modes with Quinolone Antibiotics and Implications for Cross-Resistance

A significant advantage of this compound and other NBTIs is their distinct binding site and mechanism of action compared to fluoroquinolone antibiotics. nih.govpathway.md Fluoroquinolones bind to a different site on DNA gyrase and topoisomerase IV, within what is known as the quinolone resistance-determining region (QRDR). pathway.mdnih.gov Resistance to quinolones frequently arises from mutations within this specific region. pathway.md

This compound, by binding to an alternative site, circumvents this common resistance mechanism. nih.govresearchgate.net This distinction is critical, as it means that this compound can retain its activity against bacterial strains that have developed resistance to quinolones. nih.govresearchgate.net The binding of quinolones is also characterized by a water-metal ion bridge, an interaction that is not central to the binding of NBTIs like this compound. researchgate.net This fundamental difference in the binding mode is the basis for the lack of cross-resistance between these two classes of antibiotics. nih.govresearchgate.net

FeatureThis compound (NBTI)Quinolone Antibiotics
Binding Site Alternative site at the GyrA/GyrB/DNA interface. nih.govQuinolone Resistance-Determining Region (QRDR). pathway.mdnih.gov
Key Interactions Interaction with Asp83. nih.govnih.govacs.orgInteractions within the QRDR. nih.gov
Cross-Resistance Generally no cross-resistance with quinolones. nih.govresearchgate.netHigh potential for cross-resistance among quinolones.

Nature of DNA Cleavage Mediated by this compound

Induction of Single-Stranded DNA Breaks versus Double-Stranded DNA Breaks

A key mechanistic feature of this compound and related NBTIs, such as gepotidacin, is their ability to induce single-stranded DNA breaks, rather than double-stranded breaks. acs.orgresearchgate.net In the process of its catalytic cycle, DNA gyrase creates a transient double-strand break in the DNA. mdpi.com Quinolone antibiotics stabilize this cleaved complex, leading to an accumulation of double-stranded DNA breaks, which is a primary cause of their bactericidal activity. nih.gov

In contrast, NBTIs like this compound enhance the formation of single-stranded DNA nicks. acs.org For the related NBTI gepotidacin, it was observed that it potently enhances DNA cleavage mediated by E. coli gyrase, but this results in nicked (single-stranded scission) rather than linear (double-stranded scission) DNA products. acs.org This fundamental difference in the type of DNA lesion produced further distinguishes the mechanism of NBTIs from that of quinolones. Single-strand breaks are generally considered less severe than double-strand breaks, as the intact strand can serve as a template for repair. nih.gov However, the accumulation of single-strand breaks induced by NBTIs is sufficient to be bactericidal. nih.govnih.gov

DNA Damage TypeDescriptionRelevance to this compound
Single-Stranded Break (SSB) A break in one of the two strands of the DNA double helix. nih.govInduced by this compound and other NBTIs. acs.orgresearchgate.net
Double-Stranded Break (DSB) A break in both strands of the DNA at a specific site. nih.govThe primary lesion induced by quinolone antibiotics. nih.gov

In Vitro Pharmacological Characterization of Am-8191 Hcl

Determination of Antimicrobial Spectrum of Activity

AM-8191 HCl exhibits broad-spectrum antibacterial activity, showing efficacy against a range of Gram-positive and Gram-negative pathogens, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov

AM-8191 demonstrates potent activity against Gram-positive bacteria. Specifically, it is highly effective against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org Research indicates a Minimum Inhibitory Concentration (MIC) for AM-8191 against S. aureus MSSA as low as 0.02 μg/mL. asm.org The compound also shows strong inhibitory action against Streptococcus pneumoniae. nih.gov

The compound's spectrum of activity extends to Gram-negative pathogens. It is active against Acinetobacter baumannii and Escherichia coli. nih.gov While it shows efficacy, its activity against Pseudomonas aeruginosa has been reported as weaker in comparison. nih.gov

A significant characteristic of AM-8191 is its retained activity against multidrug-resistant (MDR) strains. It is effective against MRSA, with a reported MIC of 0.06 μg/mL. asm.org Crucially, AM-8191 maintains its potency against quinolone-resistant strains of S. aureus and S. pneumoniae. nih.gov This is a key advantage, as NBTIs bind to a distinct site on the DNA gyrase enzyme compared to fluoroquinolones, thereby avoiding cross-resistance. researchgate.netasm.org The compound has also demonstrated potent activity against ciprofloxacin-resistant strains. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of AM-8191 Against Various Bacterial Pathogens

Bacterial Strain Type MIC (μg/mL)
Staphylococcus aureus MSSA 0.03
Staphylococcus aureus MRSA 0.06
Staphylococcus aureus Quinolone-Resistant 0.25
Streptococcus pneumoniae Quinolone-Susceptible 0.06
Streptococcus pneumoniae Quinolone-Resistant 0.12
Escherichia coli - 1.0
Acinetobacter baumannii - 0.5
Pseudomonas aeruginosa - 8.0

Data sourced from Lahiri et al., 2013. nih.gov

Efficacy Against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli)

Time-Kill Kinetic Studies to Assess Bactericidal or Bacteriostatic Effects

Time-kill kinetic studies have confirmed that AM-8191 has a bactericidal mechanism of action. nih.gov In an in vitro experiment using an inoculum of greater than 10⁵ Colony Forming Units (CFU)/mL of S. aureus, AM-8191 at a concentration four times its MIC (0.06–0.12 μg/mL) resulted in a greater than 3-log₁₀ reduction in CFU. nih.gov This rapid killing effect is consistent with its mechanism of inhibiting essential DNA replication processes. nih.govasm.org

Influence of Biological Matrices on Whole-Cell Potency (e.g., Human Serum, DNA)

The antibacterial potency of AM-8191 is not significantly compromised by the presence of biological matrices. nih.gov Studies have shown that the MIC values for AM-8191 against S. aureus were not meaningfully altered in the presence of 50% human serum or high concentrations of sheared DNA (500 μg/mL). nih.gov This indicates that the compound does not bind significantly to serum proteins or exogenous DNA, allowing it to remain available to exert its antibacterial effect. nih.gov A related NBTI, AM-8722, also showed no shift in whole-cell potency in the presence of human serum or DNA. researchgate.net

Studies on the Frequency of Resistance Emergence in In Vitro Models

The emergence of resistance is a critical factor in the development of new antimicrobial agents. For the class of novel bacterial topoisomerase inhibitors (NBTIs), including this compound, the frequency at which resistant mutants arise has been a subject of investigation. While specific frequency of resistance (FOR) data for this compound is not extensively detailed in publicly available literature, studies on closely related NBTIs provide significant insights.

For instance, the related oxabicyclooctane-linked NBTI, AM-8722, demonstrated an acceptable rate of resistance emergence in vitro. nih.gov In studies using Staphylococcus aureus ATCC 29213, the frequency of resistance was determined at various multiples of the minimum inhibitory concentration (MIC). At concentrations equivalent to 32 to 64 times the MIC (4 to 8 µg/ml), AM-8722 exhibited a low FOR, ranging from 1.6 × 10⁻⁸ to 7.9 × 10⁻⁹. nih.gov This rate is comparable to or lower than that observed for other antibiotics like levofloxacin under similar conditions. nih.gov

Other studies on different NBTIs have reported mutation frequencies in S. aureus ranging from 1.7 × 10⁻⁸ to 6.7 × 10⁻⁷ at 4 times the MIC. researchgate.netresearchgate.net These findings suggest that compounds in this class, likely including this compound, have a low potential for the spontaneous development of resistance, a characteristic attributed to their balanced dual-targeting activity against both DNA gyrase and topoisomerase IV. researchgate.net

Table 1: Frequency of Resistance to AM-8722 and Levofloxacin in S. aureus ATCC 29213

Compound Concentration (multiple of MIC) Concentration (µg/ml) Frequency of Resistance
AM-8722 16x 2 1.6 x 10⁻⁸
AM-8722 32x 4 7.9 x 10⁻⁹
Levofloxacin 2x 0.5 1.6 x 10⁻⁸
Levofloxacin 4x 1 <1.6 x 10⁻⁹

Data derived from studies on the related compound AM-8722. nih.govasm.org

Genetic and Biochemical Characterization of Resistance Mutations Induced by this compound

Resistance to NBTIs like this compound typically arises from specific genetic alterations in the genes encoding their target enzymes, DNA gyrase and topoisomerase IV.

NBTIs bind to a site on the DNA gyrase and topoisomerase IV enzymes that is distinct from the binding site of fluoroquinolones. researchgate.net Consequently, resistance mutations to NBTIs occur in different regions than those associated with quinolone resistance. Studies on S. aureus mutants selected for resistance to compounds structurally related to this compound revealed single point mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase. researchgate.net These mutations were located outside of the well-characterized quinolone resistance-determining region (QRDR). researchgate.net

For the related compound AM-8722, resistance in S. aureus was mapped to mutations in gyrA. asm.org The development of higher-level resistance was associated with the acquisition of a second mutation, often in parC, which encodes a subunit of topoisomerase IV. asm.orgjmb.or.kr This step-wise accumulation of mutations, first in the primary target (gyrase) and then in the secondary target (topoisomerase IV), is a common pathway for developing high-level resistance to dual-targeting antimicrobials. jmb.or.krmdpi.com While mutations in gyrB and parE can also contribute to resistance against topoisomerase inhibitors, they are generally observed less frequently. nih.govijmm.ir

The mutations identified in the gyrase and topoisomerase IV subunits directly impact the efficacy of this compound by altering the drug's binding site. Molecular dynamics simulations have provided insights into the interaction between AM-8191 and its target. These studies show that AM-8191 binding induces a conformational change, specifically a repositioning of a key aspartate residue (Asp83B) within the binding pocket of the gyrase enzyme. researchgate.net

A mutation in or near this binding site can reduce the binding affinity of the inhibitor. For example, studies on the related inhibitor AM-8722 showed that a mutation in gyrA in S. aureus resulted in a 16-fold increase in the MIC value (from 0.125 µg/ml to 2 µg/ml). asm.org The introduction of an additional mutation in parC led to a further, more significant reduction in susceptibility, with the MIC increasing to over 16 µg/ml. asm.org This demonstrates that the mutations biochemically impair the enzyme-inhibitor interaction, which in turn diminishes the compound's antimicrobial activity. The cumulative effect of mutations in both target enzymes is required to achieve high levels of resistance, underscoring the advantage of the dual-targeting mechanism of NBTIs like this compound. mdpi.com

Table 2: Impact of GyrA and ParC Mutations on AM-8722 Activity in S. aureus RN4220

Strain Genotype MIC (µg/ml) Fold Increase in MIC
Wild-Type gyrA WT, parC WT 0.125 -
APNBTI-1R gyrA mutant 2 16
APNBTI-2R gyrA mutant, parC mutant >16 >128

Data derived from studies on the related compound AM-8722. asm.org

Table of Mentioned Compounds

Compound Name
This compound
AM-8722
AM-8085
Levofloxacin
Ciprofloxacin

Preclinical in Vivo Efficacy Studies of Am-8191 Hcl in Animal Models

Evaluation of Efficacy in Murine Models of Systemic Bacterial Infections

Murine models of systemic bacterial infections are standard tools for evaluating the in vivo efficacy of new antimicrobial agents. AM-8191 HCl has been assessed in models of both Gram-positive and Gram-negative bacterial sepsis.

Staphylococcus aureus Murine Bacteremia/Survival Models

In a murine survival model of Staphylococcus aureus bacteremia, AM-8191 demonstrated potent efficacy. nih.gov The compound was evaluated for its ability to protect mice from a lethal infection, with the median effective dose (ED₅₀) being a key endpoint. The ED₅₀ represents the dose of a drug that is effective in 50% of the population.

AM-8191 exhibited low ED₅₀ values, indicating high potency in this model. nih.gov These findings suggest that AM-8191 is effective at controlling systemic S. aureus infections in a living organism. nih.gov

Escherichia coli Murine Infection Models

AM-8191 also showed efficacy in a murine survival model of Escherichia coli infection. nih.gov While effective, the doses required to achieve a therapeutic effect were higher than those needed for the S. aureus model. nih.gov This difference in efficacy reflects the compound's differing in vitro potencies against these two pathogens.

Relationship between In Vitro Potency and In Vivo Efficacy

A clear relationship has been observed between the in vitro potency of AM-8191 and its in vivo efficacy. The compound's potent activity against S. aureus in laboratory tests translated to high efficacy in the murine bacteremia model. nih.gov Specifically, AM-8191 is a bactericidal agent that selectively inhibits DNA synthesis and shows potent activity against S. aureus gyrase and topoisomerase IV, with IC₅₀ values of 1.02 μM and 10.4 μM, respectively. nih.gov This potent in vitro activity is consistent with the low ED₅₀ values observed in the S. aureus murine infection model. nih.gov

Conversely, while still effective, the higher MICs (Minimum Inhibitory Concentrations) of AM-8191 against E. coli are reflected in the higher doses required to achieve a similar survival benefit in the corresponding murine infection model. nih.gov

Comparative Efficacy Assessments with Other NBTIs (e.g., AM-8085, AM-8192, AM-8722)

When compared to other oxabicyclooctane-linked NBTIs in the S. aureus murine survival model, AM-8191 demonstrated notable efficacy. The table below summarizes the comparative ED₅₀ values. nih.gov

CompoundIntravenous ED₅₀ (mg/kg)Oral ED₅₀ (mg/kg)
AM-81912.52.2
AM-80855.517
AM-81923.54.5
Data sourced from a study on oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. nih.gov

As the data indicates, AM-8191 showed potent efficacy with both intravenous and oral administration in the S. aureus model, with its oral efficacy being particularly noteworthy. nih.gov In a similar murine survival model for E. coli, AM-8191 also demonstrated efficacy, with an intravenous ED₅₀ of 23 mg/kg and an oral ED₅₀ of 85 mg/kg. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models to Inform Research Design

The study of the relationship between a drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is essential for optimizing dosing regimens.

Analysis of Compound Exposure and Its Impact on Therapeutic Outcomes in Animal Models

Pharmacokinetic data from mouse studies have generally supported the observed in vivo efficacy of AM-8191. nih.gov The compound's favorable pharmacokinetic properties, such as good solubility and stability, likely contribute to its potent in vivo activity. nih.gov For instance, this compound salt exhibits excellent solubility (>50 mg/mL) in various vehicles suitable for intravenous and oral administration. nih.gov Furthermore, AM-8191 demonstrated a higher free fraction in plasma (>25% in human, dog, or mouse plasma) compared to some other NBTIs like AM-8085 (<2%). nih.gov This higher free fraction means more of the drug is available to exert its antibacterial effect. The stability of AM-8191 in liver microsomal incubations further supports its potential for effective in vivo exposure. nih.gov The correlation between these favorable pharmacokinetic parameters and the potent efficacy observed in animal models underscores the importance of PK/PD analysis in guiding the development of new antibacterial agents.

Structure-activity Relationship Sar Studies and Optimization Strategies for Am-8191 Hcl Analogs

Design and Synthesis of Oxabicyclooctane-Linked NBTI Derivatives

A significant advancement in the NBTI field was the introduction of an oxabicyclooctane linker. nih.gov This particular linker was explored as an alternative to the more common 4-amino-piperidine and 4-amino-cyclohexyl linkers. nih.gov The synthesis of these complex molecules is a multi-step process. For instance, the synthesis of the LHS 1,5-naphthyridine moiety can begin with the reaction of ethoxymethyl malonate with an appropriate aminopyridine derivative. nih.gov A key step in the synthesis of oxabicyclooctane-linked NBTIs like AM-8722 involves a Heck reaction between a bromo-substituted LHS and a Boc-protected vinyl oxabicyclooctane. nih.gov

Modifications of the Linker Moiety and Their Effects on Biological Activity

The linker moiety, while not directly interacting with the DNA or the bulk of the gyrase enzyme, plays a critical role in orienting the LHS and RHS fragments correctly for optimal binding. nih.govacs.org Its composition also significantly influences the physicochemical properties of the entire molecule, such as solubility and permeability, which are crucial for antibacterial activity, especially against Gram-negative bacteria. acs.org

Key findings from linker modifications include:

Introduction of a Hydroxyl Group: The addition of a hydroxyl group to the linker, as seen in AM-8191, can lead to a more than 100-fold improvement in solubility. nih.gov This modification also has the beneficial effect of reducing hERG activity, a common off-target effect for NBTIs, with minimal loss of antibacterial potency. nih.gov Hydroxyl-substituted linkers generally provide superior aqueous solubility compared to those with ether or amide functionalities. nih.gov

Replacement with a Basic Amine: Replacing a hydroxyl group on the linker with a basic amine has been shown to increase polarity and basicity. acs.org This can enhance permeation across the membranes of Gram-negative bacteria, leading to improved whole-cell activity. acs.org For example, this substitution improved the minimum inhibitory concentration (MIC) against P. aeruginosa by 8-fold. acs.org

Conformational Effects: The rigidity and conformation of the linker ring are crucial. Saturated linkers like ethylene and hydroxyethylene allow for the correct spatial geometry of the molecule. nih.gov However, modifications that alter the conformation of the linker ring, such as the introduction of certain substituents on a piperidine linker, can negatively affect the positioning of the LHS and RHS fragments and the crucial basic amine, leading to weaker potency. nih.gov

Alternative Ring Systems: Various linker ring systems have been investigated, including cyclohexane, tetrahydropyran, piperidine, and dioxane. acs.orgacs.org Replacing a cyclohexane ring with a tetrahydropyran has been shown to decrease potency against both S. aureus and E. coli topoisomerase IV. acs.org

Table 1: Effect of Linker Modifications on NBTI Properties

Modification Effect on Potency Effect on Solubility Effect on Gram-Negative Activity Reference
Addition of Hydroxyl Group Minimal Loss >100-fold Increase - nih.gov
Replacement of -OH with -NH2 - Increased Polarity 8-fold MIC Improvement (P. aeruginosa) acs.org
3-Fluoro-substituted Piperidine Weaker Potency - - nih.gov
Tetrahydropyran Linker Decreased Potency - - acs.org

Exploration of Substituents on the Left-Hand Side (LHS) and Right-Hand Side (RHS) Fragments

Modifications to the LHS and RHS fragments are pivotal for fine-tuning the biological activity and specificity of NBTIs. tandfonline.com

LHS Modifications: The LHS fragment intercalates between DNA base pairs, and its structure significantly impacts enzyme inhibition. acs.org

Bicyclic and Tricyclic Systems: Both bicyclic (e.g., quinolines, naphthyridines) and tricyclic heteroaromatics are common LHS scaffolds. nih.gov Substituted quinolines and naphthyridines are particularly effective as they provide stable intercalation. nih.gov

Key Substitutions: The most favorable positions for substitution on the LHS are generally position 2 (with fluoro, cyano, or hydroxyl groups) and position 7 (with methoxy or cyano groups). nih.gov A fluorine at position 2 can also improve the targeting of topoisomerase IV, leading to better dual-target activity. nih.gov Hydroxylation of a tricyclic LHS has been shown to be promising, as it can form a favorable hydrogen bond with DNA, strengthening the binding of the LHS fragment. acs.org

N-alkylation: The introduction of an N-alkylated-1,5-naphthyridone unit in the LHS has been explored to modulate hERG activity. researchgate.net

RHS Modifications: The RHS fragment binds within a pocket of the GyrA subunit. acs.org

Pyridoxazinone and its Analogs: A variety of RHS constructs have been examined, with pyridoxazinone and its thio-analog, pyridothiazinone, being common structural classes. acs.org

Halogenation: Halogenated phenyl groups on the RHS have been found to be highly potent, suggesting that halogen interactions are important for binding. uni-lj.si

Table 2: Impact of LHS and RHS Substituents on NBTI Activity

Fragment Modification Effect Reference
LHS 2-Fluoro Substitution Improved Topo IV Targeting nih.gov
LHS Hydroxylation of Tricyclic System Strengthened DNA Binding acs.org
LHS N-alkylated-1,5-naphthyridone Modulation of hERG Activity researchgate.net
RHS Halogenated Phenyl Group High Potency uni-lj.si

Role of Specific Functional Groups in Target Engagement and Potency

Contribution of the 2S-hydroxy Group to Compound Properties

The introduction of a hydroxyl group at the C-2 position of the linker, specifically with (S)-stereochemistry, has been a significant optimization strategy. nih.gov As seen in AM-8191, this modification leads to a substantial increase in aqueous solubility, which is a desirable property for drug candidates. nih.gov Furthermore, this hydroxyl group plays a crucial role in reducing off-target activity, particularly the inhibition of the hERG potassium channel, which is a common liability for this class of compounds. nih.gov The (S)-hydroxyl tricyclic series of NBTIs has been a focus of research to mitigate these off-target effects. tandfonline.com

Importance of the Basic Amine at Position-7 of the Linker for Asp83 Interaction

A hallmark of the NBTI class is the presence of a basic nitrogen atom, typically a secondary amine, at position-7 of the linker. nih.gov This amine is protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue (Asp83 in S. aureus GyrA) at the entrance of the protein's binding pocket. researchgate.netnih.govnih.gov This interaction is considered a key determinant for the potent antibacterial activity of NBTIs. researchgate.netacs.org X-ray crystallography studies of NBTIs, including a co-crystal structure of AM-8191 bound to S. aureus DNA-gyrase, have confirmed this key contact. researchgate.netacs.org The strength of this interaction is highlighted by the fact that mutations in this aspartate residue can impact the inhibitory activity of these compounds. nih.gov More recent structural data has shown that the protonated amine can interact directly with Asp83 of one GyrA subunit and indirectly through a water-mediated contact with the Asp83 of the second GyrA subunit, further strengthening the binding. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Research

Computational methods are increasingly being employed to guide the design and optimization of NBTIs. Molecular docking studies have been used to model the binding of nucleotide substrates into the active site of enzymes like yeast RNA triphosphatase, providing insights into key interactions. nih.gov These in silico approaches help in understanding the structural basis of inhibitor binding and in predicting the affinity of new analogs.

For NBTIs, computational approaches have been used to:

Predict Binding Affinities: Methods like the linear interaction energy (LIE) method have been applied to calculate the binding free energies of inhibitors to their target enzymes. acs.orgacs.org

Develop Predictive Models: Multidimensional predictive binding site surrogate models have been developed for S. aureus and E. coli DNA gyrase to predict the inhibitory potencies of diverse NBTI analogs with high accuracy. acs.org

Profile Dynamic Behavior: Molecular dynamics (MD) simulations are used to study the dynamic behavior of NBTIs in the binding pocket and to characterize the key hydrogen-bonding and hydrophobic interactions. acs.org

Guide Synthesis: These computational insights help in prioritizing which analogs to synthesize, saving time and resources in the drug discovery process.

These computational tools, in conjunction with experimental SAR data, provide a powerful platform for the rational design of new and improved NBTI-based antibacterial agents.

Dynamic Docking Simulations and Conformational Analysis of Ligand-Target Complexes

Computational techniques such as dynamic docking simulations and conformational analysis are crucial for understanding the interactions between NBTIs and their bacterial enzyme targets, DNA gyrase and topoisomerase IV. acs.orgnih.govnih.gov These methods provide insights into the flexibility of the ligand and the protein's active site, helping to explain the stability of the drug-target complex. mpg.deresearchgate.net

For AM-8191, a co-crystal structure bound to Staphylococcus aureus DNA-gyrase has been elucidated. nih.gov This structural data reveals that AM-8191 establishes binding interactions similar to other notable NBTIs like GSK299423. nih.gov A pivotal interaction involves a key contact between the aspartic acid residue Asp83 of the gyrase A (GyrA) subunit and the basic amine on the oxabicyclooctane linker of AM-8191. nih.govosu.edu

Dynamic docking simulations build upon this static crystal structure information by modeling the movements of the protein and ligand over time. nih.govbdvets.org These simulations can predict the stability of crucial hydrogen bonds, like the one between AM-8191's linker and Asp83, and analyze the impact of surrounding water molecules and ions on the binding event. researchgate.net Conformational analysis further helps in identifying the most energetically favorable shapes (conformers) of the ligand when it is bound to the target, which is essential for designing analogs with improved binding affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.netnih.gov For NBTIs, QSAR models are developed to predict the antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC) or enzyme inhibition (e.g., IC₅₀) based on physicochemical properties or structural descriptors. nih.gov

While specific QSAR models for AM-8191 HCl are not detailed in publicly available literature, the principles of QSAR are fundamental to its optimization. Researchers would typically generate a dataset of AM-8191 analogs with variations in properties like lipophilicity (cLogP), electronic effects, and steric parameters. nih.govsemanticscholar.org By analyzing this data, a QSAR model can be built to identify which properties are most critical for activity. For instance, studies on related NBTIs have established clear relationships between lipophilicity and both hERG inhibition (a key safety liability) and metabolic stability, leading to the establishment of target cLogP values for new analogs. osu.edu Such models can quantitatively predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Strategies for Enhancing NBTI Potency and Selectivity in Research Analogs

One key strategy involves optimizing the dual-targeting of both DNA gyrase and topoisomerase IV. For many NBTIs, improving TopoIV inhibition often correlates with better antibacterial activity, especially against strains with mutations in the primary target, DNA gyrase. nih.gov For analogs related to AM-8191, efforts have focused on modifying the linker and RHS moieties to achieve a more balanced inhibition profile. osu.edu

Another critical optimization strategy is the reduction of cardiovascular risk, primarily by diminishing the inhibition of the hERG potassium channel. osu.edusemanticscholar.org Research on dioxane-linked NBTIs, a class that includes AM-8191, has successfully delineated clear structure-property relationships. By systematically modifying the molecule to reduce lipophilicity (e.g., targeting a cLogP of <1.5), researchers have identified analogs with significantly improved hERG safety profiles while maintaining potent antistaphylococcal activity. osu.edu The introduction of a hydroxyl group on the linker of AM-8191, for example, improved polarity and attenuated hERG activity. nih.gov

Exploring Novel Amide Linkages and Their Impact on NBTI Activity and Properties

A significant innovation in the development of NBTI analogs has been the replacement of the typical secondary or tertiary amine in the linker moiety with a non-basic amide linkage. nih.govnih.govasm.org This strategic modification addresses several challenges associated with earlier NBTIs. The introduction of an amide bond increases the rigidity of the molecule by removing a rotatable bond, which can be favorable for binding. nih.gov

This change has a profound impact on the compound's properties and mechanism. Studies on tricyclic NBTIs incorporating an amide linkage show they possess promising antibacterial activity, potent dual-target inhibition, and importantly, improved cardiovascular safety and metabolic profiles. nih.govresearcher.liferesearchgate.net Interestingly, some amide-linked NBTIs display an atypical mechanism of action. Unlike prototypical NBTIs that only cause single-strand breaks in DNA mediated by gyrase, certain amide analogs induce both single- and double-strand breaks, a characteristic more akin to fluoroquinolones. nih.govasm.org

The substitution of the linker moiety in compounds like AM-8191 has led to the discovery of potent, broad-spectrum NBTIs with reduced off-target activity and improved physical properties. nih.gov AM-8191 itself is a bactericidal agent that selectively inhibits DNA synthesis. nih.gov The exploration of novel linkages continues to be a fruitful avenue for developing NBTIs with enhanced potency and safety. asm.org

Data Tables

The following tables present inhibitory and antibacterial activity data for AM-8191 and related NBTI analogs.

Table 1: Enzyme Inhibitory Activity of Selected NBTIs

CompoundS. aureus Gyrase IC₅₀ (µM)S. aureus Topo IV IC₅₀ (µM)E. coli Gyrase IC₅₀ (µM)E. coli Topo IV IC₅₀ (µM)
AM-81911.0210.4≤1.00.5
AM-80850.64.4≤1.00.2

Data sourced from reference nih.gov.

Table 2: Antibacterial Activity (MIC) of an Amide-Linked NBTI Analog

CompoundOrganismMIC (µg/mL)
Amide 1a (Azatricyclic amide-linked pyridooxazinone)S. aureus (MRSA, FQ-R)0.125
A. baumannii2
E. coli2

Data sourced from reference nih.gov.

Table 3: List of Compounds

Abbreviation / NameFull Chemical Name
This compoundSpecific chemical name not publicly detailed, identified as an oxabicyclooctane-linked novel bacterial topoisomerase inhibitor.
Gepotidacin(2R)-1-[(6-{[(3R)-3-aminopiperidin-1-yl]methyl}-8-methyl-1,1-dioxo-2,3-dihydro-1H-1λ⁶,4-thiazin-3-yl)methyl]-5,8-dioxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid
Ciprofloxacin1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
GSK2994235-[4-(4-aminopiperidin-1-yl)-3-chlorophenyl]-N-[(3,5-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide

Broader Implications of Am-8191 Hcl Research for Antibacterial Drug Discovery

AM-8191 HCl as a Lead Compound for the Development of Next-Generation Antibacterial Agents

AM-8191 has been identified as a potent lead compound in the development of new broad-spectrum antibacterial agents. nih.gov Its desirable properties include efficacy against a wide range of bacteria and a reduced potential for off-target effects. nih.gov The unique oxabicyclooctane linker in the structure of AM-8191 contributes to its favorable profile, including improved solubility and reduced activity against the human ether-à-go-go-related gene (hERG) channel, a common cause of cardiac side effects in drug development. nih.gov

The bactericidal nature of AM-8191, meaning it actively kills bacteria, and its selective inhibition of DNA synthesis make it a strong candidate for further development. nih.gov It has demonstrated both parenteral and oral efficacy in animal models of Staphylococcus aureus infections. nih.gov These characteristics position AM-8191 as a valuable scaffold for the design of next-generation antibiotics to combat multidrug-resistant pathogens. nih.govnih.gov

Contribution of this compound Research to Understanding Bacterial Topoisomerase Biology

The study of AM-8191 and other NBTIs has significantly advanced our understanding of bacterial type II topoisomerases. These enzymes, DNA gyrase and topoisomerase IV, are crucial for managing DNA topology during replication, repair, and segregation. asm.org Research on NBTIs has elucidated a distinct mechanism of inhibition compared to fluoroquinolones. While fluoroquinolones trap the enzyme after it has cut the DNA, leading to double-strand breaks, NBTIs appear to stabilize a different conformational state of the enzyme-DNA complex, preventing the resealing of the DNA strands. asm.orgacs.org

Co-crystal structures of AM-8191 bound to S. aureus DNA gyrase have provided detailed insights into its binding mode. nih.gov This structural information is invaluable for understanding the specific interactions that confer its inhibitory activity and for guiding the rational design of new, more potent inhibitors. nih.govacs.org The study of resistance mutations to NBTIs further refines our knowledge of the functional sites on these essential bacterial enzymes. asm.org

Strategies for Designing Topoisomerase Inhibitors with Improved Profiles Against Resistant Pathogens

The rise of antibiotic resistance necessitates innovative strategies for designing new drugs that can overcome these challenges. mdpi.com A key approach is to target validated bacterial enzymes like topoisomerases but with novel chemical scaffolds that bind to different sites, as exemplified by the NBTI class. asm.orgresearchgate.net This strategy helps to avoid cross-resistance with existing antibiotic classes. nih.gov

Key design strategies include:

Structure-Based Drug Design: Utilizing the crystal structures of NBTIs like AM-8191 complexed with their target enzymes allows for the rational design of new molecules with enhanced binding affinity and specificity. ingentaconnect.comnih.gov

Modification of Existing Scaffolds: Systematically altering the different structural components of lead compounds like AM-8191 can lead to improved properties, such as increased potency, broader spectrum of activity, and better safety profiles. nih.gov For instance, the introduction of a hydroxyl group in the linker region of AM-8191 significantly reduced its hERG activity. nih.gov

Dual-Targeting Inhibitors: Designing compounds that potently inhibit both DNA gyrase and topoisomerase IV can reduce the likelihood of resistance development. nih.gov

Overcoming Efflux Pumps: A major mechanism of resistance is the active pumping of drugs out of the bacterial cell. Designing inhibitors that are poor substrates for these efflux pumps is a critical strategy for improving efficacy against resistant strains. ingentaconnect.com

Future Research Directions for the NBTI Class in Addressing Unmet Medical Needs

The NBTI class, with lead compounds like AM-8191, represents a promising avenue for addressing the urgent need for new antibiotics. researchgate.netacs.org

Future research in this area will likely focus on:

Expanding the Spectrum of Activity: While many NBTIs show excellent activity against Gram-positive bacteria, further optimization is needed to enhance their potency against challenging Gram-negative pathogens. acs.org

Improving Pharmacokinetic and Safety Profiles: Continued medicinal chemistry efforts are required to optimize the drug-like properties of NBTIs, ensuring they have appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics and minimal off-target toxicities. diva-portal.org

Combating Resistance Development: Investigating the mechanisms by which bacteria develop resistance to NBTIs is crucial for designing next-generation compounds that are less prone to this issue. asm.org Combination therapies, where an NBTI is paired with another antibiotic with a different mechanism of action, could also be a valuable strategy. frontiersin.org

Clinical Development: Promising NBTI candidates will need to progress through rigorous preclinical and clinical trials to evaluate their safety and efficacy in humans. diva-portal.org

The continued exploration of the NBTI class, building on the foundation laid by compounds like this compound, holds the potential to deliver novel and effective treatments for bacterial infections, including those caused by multidrug-resistant superbugs.

Q & A

Q. How should researchers document synthetic intermediates or byproducts of this compound for regulatory submissions?

  • Methodological Answer :
  • ICH Q3A/B : Characterize impurities ≥0.10% via LC-MS and toxicological profiling.
  • Batch records : Archive synthetic routes, purification steps, and stability data.
    Include structural elucidation reports for major byproducts in regulatory dossiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-8191 HCl
Reactant of Route 2
Reactant of Route 2
AM-8191 HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。